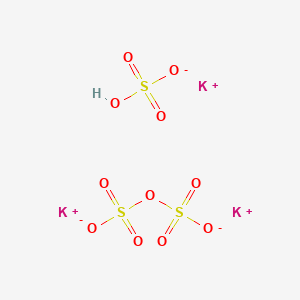
benzoic acid;silver
Übersicht
Beschreibung
Benzoic acid is a white, crystalline organic compound belonging to the family of carboxylic acids. It is widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents . Silver, on the other hand, is a precious metal known for its antimicrobial properties and is used in various medical and industrial applications . The combination of benzoic acid and silver forms a compound that leverages the properties of both components, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoic acid can be synthesized through several methods:
From Benzaldehyde: Benzaldehyde is treated with potassium hydroxide to form potassium benzoate, which is then acidified to yield benzoic acid.
From Benzonitrile: Benzonitrile is hydrolyzed with sodium hydroxide to form benzoic acid.
From Benzyl Chloride: Benzyl chloride is oxidized using potassium permanganate to produce benzoic acid.
Industrial Production Methods
The most common industrial method for producing benzoic acid is the partial oxidation of toluene with oxygen, catalyzed by manganese or cobalt naphthenates . This process is efficient and widely used in the chemical industry.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Benzoic acid can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: Benzoic acid can undergo electrophilic substitution reactions, such as nitration, to form nitrobenzoic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, oxygen with manganese or cobalt catalysts.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration.
Major Products
Benzoyl Peroxide: Formed from oxidation.
Benzyl Alcohol: Formed from reduction.
Nitrobenzoic Acid: Formed from nitration.
Wissenschaftliche Forschungsanwendungen
Benzoic acid and silver compounds have a wide range of applications:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic Acid: Another carboxylic acid used in the manufacture of pharmaceuticals and cosmetics.
Phenylacetic Acid: Used in the synthesis of various organic compounds.
Benzaldehyde: Used as a precursor in the synthesis of benzoic acid.
Uniqueness
The combination of benzoic acid and silver is unique due to its dual functionality. Benzoic acid provides preservative properties, while silver offers antimicrobial effects, making the compound highly effective in various applications .
Eigenschaften
IUPAC Name |
benzoic acid;silver | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.Ag/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCYXEOBZQXHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.[Ag] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6AgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-31-0 | |
| Record name | Silver benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















